molecular formula C17H14N6O2 B2602250 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide CAS No. 2034416-46-9

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide

Cat. No.: B2602250
CAS No.: 2034416-46-9
M. Wt: 334.339
InChI Key: QMRXSGTWSYOZEB-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes, such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival. The inhibition occurs through binding to the ATP-binding site of these enzymes, preventing their activity and leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacokinetic properties. Its ability to inhibit both c-Met and Pim-1 enzymes makes it a promising candidate for dual-targeted cancer therapy .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-25-15-7-6-13-20-21-14(23(13)22-15)10-19-17(24)16-12-5-3-2-4-11(12)8-9-18-16/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXSGTWSYOZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=NC=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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